molecular formula C8H8NNaO7S B1503913 Isatin-5-sulfonic acid sodium salt dihydrate CAS No. 207399-16-4

Isatin-5-sulfonic acid sodium salt dihydrate

Cat. No. B1503913
M. Wt: 285.21 g/mol
InChI Key: QOAFLTFHMZZJFP-UHFFFAOYSA-M
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Patent
US09024027B2

Procedure details

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and POCl3 (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) was heated at 60° C. for 3 hours. The solution was cooled to 0° C. and water (60 ml) was added drop wise; the green precipitate was filtered and washed with a small amount of water. The solid was dissolved in ethyl acetate and washed three times with water; the organic phase was then dried over sodium sulfate and evaporated to give a crude solid that was purified by crystallization from hexane/ethyl acetate 1:1 to give 2,3-dioxoindoline-5-sulfonyl chloride (3.52 g, 14.33 mmol, 82% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.17 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[O:3]=[C:4]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:14]([O-:17])(=O)=[O:15])[CH:10]=2)[NH:5]1.[Na+].O=P(Cl)(Cl)[Cl:21].S1(CCCC1)(=O)=O>O>[O:3]=[C:4]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:14]([Cl:21])(=[O:17])=[O:15])[CH:10]=2)[NH:5]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.O.O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)[O-].[Na+]
Name
Quantity
8.17 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the green precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude solid that
CUSTOM
Type
CUSTOM
Details
was purified by crystallization from hexane/ethyl acetate 1:1

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.33 mmol
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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